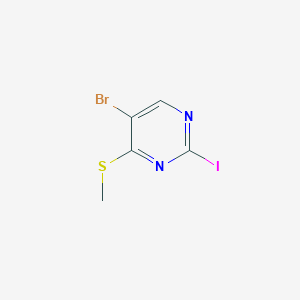

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

917896-38-9 |

|---|---|

Molecular Formula |

C5H4BrIN2S |

Molecular Weight |

330.97 g/mol |

IUPAC Name |

5-bromo-2-iodo-4-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H4BrIN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |

InChI Key |

BASNIQNFQRGUPN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC=C1Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Iodo 4 Methylsulfanyl Pyrimidine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine, suggests a stepwise functionalization of a pyrimidine (B1678525) core. The disconnection of the carbon-halogen and carbon-sulfur bonds reveals key precursors and outlines a logical forward synthetic plan.

A plausible retrosynthetic pathway commences with the disconnection of the C-2 iodine bond, leading to the precursor 5-bromo-4-methylsulfanyl-pyrimidine . This transformation suggests a final-step iodination at the C-2 position. Subsequently, disconnection of the C-4 methylsulfanyl group points to 5-bromo-2,4-dichloropyrimidine (B17362) as a key intermediate. The introduction of the methylsulfanyl group can be achieved through a nucleophilic substitution of a halide at the C-4 position. Further deconstruction by removing the C-5 bromo group leads to 2,4-dichloropyrimidine , a common starting material. Finally, the pyrimidine ring itself can be conceptually derived from acyclic precursors through a cyclization reaction.

This analysis identifies the following key precursors for the forward synthesis:

2,4-Dichloropyrimidine: A commercially available and versatile starting material for the synthesis of various pyrimidine derivatives.

5-Bromo-2,4-dichloropyrimidine: This intermediate can be prepared by the bromination of 2,4-dichloropyrimidine.

5-Bromo-4-chloro-2-(methylthio)pyrimidine: Formed by the selective nucleophilic substitution of the C-4 chlorine in 5-bromo-2,4-dichloropyrimidine with a methylthiolate source.

The forward synthesis would, therefore, likely involve the sequential halogenation and methylsulfanylation of a pyrimidine ring system.

Direct Synthesis Approaches

Direct synthesis of this compound can be approached through several strategies, primarily involving the sequential functionalization of a pre-formed pyrimidine ring.

The introduction of halogen atoms at specific positions on the pyrimidine ring is a cornerstone of its synthetic chemistry. The C-5 position of the pyrimidine ring is relatively electron-rich compared to the C-2 and C-4 positions, making it susceptible to electrophilic halogenation.

Bromination at C-5: The bromination of pyrimidine derivatives at the C-5 position can be achieved using various brominating agents. Common reagents include N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or ionic liquids. elsevierpure.comresearchgate.net The reaction often proceeds smoothly, providing the 5-bromo-substituted pyrimidine in good yield. For instance, the bromination of pyrimidine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in aprotic solvents has been shown to be effective. researchgate.net

Iodination at C-2: The introduction of an iodine atom at the C-2 position is more challenging due to the electron-deficient nature of this position. Direct C-H iodination at C-2 often requires activation of the pyrimidine ring or the use of potent iodinating systems. Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has emerged as a powerful tool for the regioselective iodination of heterocycles. nih.gov This method can be directed by a coordinating group on the substrate. Another approach involves the use of hypervalent iodine reagents. nih.gov For pyrimidines already bearing a leaving group at the C-2 position, such as a chloro or bromo group, a Finkelstein-type reaction with an iodide salt can be employed.

A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed through a three-component reaction followed by oxidative halogenation, showcasing the potential for integrated synthesis-halogenation strategies. nih.gov

The introduction of a methylsulfanyl group at the C-4 position of the pyrimidine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A pyrimidine substrate bearing a good leaving group, such as a chlorine atom, at the C-4 position is reacted with a methylthiolate source.

A common method involves the reaction of a 4-chloropyrimidine (B154816) derivative with sodium thiomethoxide or methyl mercaptan in the presence of a base. tandfonline.com For example, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) has been synthesized from the corresponding 4-chloro-5-iodo-6-methylpyrimidine. tandfonline.com The reaction conditions are generally mild, and the desired 4-methylsulfanylpyrimidine can be obtained in good yields.

The table below summarizes typical conditions for the methylsulfanylation of chloropyrimidines.

Table 1: Representative Conditions for Methylsulfanylation of Chloropyrimidines

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-5-iodo-6-methylpyrimidine | Sodium thiomethoxide | DMF | 80 | 85 | tandfonline.com |

| 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine | Sodium methoxide | Inert organic solvent | Not specified | >75 | google.com |

Sequential Functionalization Protocols

Based on the retrosynthetic analysis and the individual reaction types, a plausible sequential protocol for the synthesis of this compound would be as follows:

Bromination: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, the first step would be electrophilic bromination at the C-5 position using a reagent like NBS to yield 5-bromo-2,4-dichloropyrimidine .

Selective Methylsulfanylation: The next step would involve the selective nucleophilic substitution of one of the chlorine atoms. The C-4 position is generally more reactive towards nucleophiles than the C-2 position. Therefore, reaction with one equivalent of sodium thiomethoxide would likely yield 5-bromo-4-chloro-2-methylsulfanyl-pyrimidine .

Iodination: The final step would be the introduction of the iodine atom at the C-2 position. This could be achieved by reacting the 2-chloro intermediate with an iodide source, such as sodium iodide, in a Finkelstein reaction. Alternatively, if the starting material for the sequence was 5-bromopyrimidine, a direct C-H iodination at C-2 could be attempted, followed by introduction of the methylsulfanyl group at C-4.

The synthesis of 2,4,5-trisubstituted pyrimidines has been reported through various multi-step sequences, often starting from dichloropyrimidines and employing sequential nucleophilic substitutions and cross-coupling reactions. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of each step in the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligands, solvent, temperature, and reaction time is crucial for maximizing yields and minimizing side products.

For the iodination step, particularly if a palladium-catalyzed C-H activation approach is employed, the choice of catalyst and ligand is critical. Palladium(II) acetate (B1210297) (Pd(OAc)2) is a common palladium source for such reactions. nih.gov The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For C-H functionalization reactions, various phosphine-based and nitrogen-based ligands have been explored. researchgate.netrsc.org

In the context of cross-coupling reactions on pyrimidine rings, which might be an alternative route for introducing substituents, the ligand choice significantly impacts the outcome. For Suzuki-Miyaura couplings, bulky electron-rich phosphine (B1218219) ligands often enhance the catalytic activity. researchgate.net Similarly, for Buchwald-Hartwig amination reactions on pyrimidine substrates, specific ligand systems are required to achieve high yields. rsc.org

The table below illustrates the effect of different catalyst and ligand systems on related pyrimidine functionalization reactions, providing insights into potential optimization strategies for the synthesis of the target compound.

Table 2: Catalyst and Ligand Effects in Pyrimidine Functionalization

| Reaction Type | Catalyst | Ligand | Substrate | Outcome | Reference |

| C-H Iodination | Pd(OAc)2 | None (weakly coordinating amide directing group) | Amide-substituted arenes | Ortho-iodination with I2 | nih.gov |

| Suzuki Coupling | Pd(OAc)2 / PPh3 | Triphenylphosphine | Aryl halide and boronic acid | C-C bond formation | nih.gov |

| Buchwald-Hartwig Amination | Pd2(dba)3 | Xantphos | Aryl halide and amine | C-N bond formation | rsc.org |

Solvent Selection and Temperature Control

The choice of solvent and precise temperature regulation are paramount for controlling selectivity and maximizing yield throughout the synthesis.

In the conversion of 5-bromo-2,4-dichloropyrimidine to introduce the methylsulfanyl group, a common precursor, the reaction conditions are critical. The selective substitution at the C4 position is typically achieved by reacting it with a sulfur nucleophile like sodium thiomethoxide. The solvent for this step is often a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the nucleophilic substitution. Temperature is generally kept moderate, for instance, heating at 50°C is documented for the synthesis of a related compound, 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine, to ensure selective substitution and prevent side reactions. chemicalbook.com

For the subsequent conversion of the remaining chlorine atom at the C2 position to an iodine atom (a Finkelstein-type reaction), a solvent like acetone (B3395972) or acetonitrile (B52724) is often employed. These solvents can dissolve the chlorinated pyrimidine and the iodide salt (e.g., sodium iodide), while the resulting chloride salt byproduct precipitates, driving the equilibrium towards the product. The temperature for this halogen exchange is typically elevated, often to the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

The table below summarizes typical solvent and temperature conditions for analogous reactions.

| Reaction Step | Typical Solvents | Typical Temperature Range |

| Nucleophilic substitution (Chlorine to Methylsulfanyl) | N,N-Dimethylformamide (DMF), Ethanol | 0°C to 50°C |

| Halogen Exchange (Chlorine to Iodine) | Acetone, Acetonitrile | 50°C to Reflux |

Reaction Time and Work-up Procedures

Reaction times are highly dependent on the specific substrates, temperature, and concentration. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice to determine the point of completion. For the nucleophilic substitution with methyl mercaptan, a reaction time of around 3 hours at 50°C has been reported for a similar substrate. chemicalbook.com Halogen exchange reactions can vary from a few hours to overnight.

Work-up procedures are designed to isolate and purify the desired product from the reaction mixture. A typical work-up involves the following steps:

Quenching: The reaction is often terminated by the addition of water or an aqueous solution to quench any remaining reactive species. chemicalbook.com

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane. chemicalbook.comjocpr.com

Washing: The organic layer is washed with water and/or brine (a saturated aqueous solution of NaCl) to remove any residual water-soluble impurities.

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. chemicalbook.com

Purification: The final purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel. chemicalbook.com A solvent system such as a mixture of ethyl acetate and hexane (B92381) is commonly used as the eluent to separate the target compound from any byproducts or unreacted starting materials. chemicalbook.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of pyrimidine derivatives.

Efforts to reduce the environmental impact of chemical synthesis have led to the development of catalyst-free and solvent-free reaction conditions. For the synthesis of some substituted pyrimidines, tandem reactions promoted by simple reagents like ammonium (B1175870) iodide (NH₄I) have been developed under metal- and solvent-free conditions. acs.org

A notable green approach relevant to the synthesis of the target compound is the mechanochemical iodination of pyrimidine derivatives. mdpi.com This method involves the grinding of a pyrimidine substrate with solid iodine and a nitrate (B79036) salt, such as silver nitrate (AgNO₃), in a mortar and pestle, often with only a few drops of a liquid assistant like acetonitrile. mdpi.com This technique can proceed to completion in as little as 20-30 minutes at room temperature, generating heat exothermically and eliminating the need for bulk solvents. mdpi.com This approach could potentially be adapted for the iodination step in the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave irradiation. nih.govmdpi.com This technique can be particularly effective for nucleophilic substitution and cross-coupling reactions involved in the functionalization of the pyrimidine ring. The use of microwave heating could significantly reduce the reaction times for both the introduction of the methylsulfanyl group and the iodo-de-chlorination step.

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is a cornerstone of green synthesis. researchgate.net The Biginelli reaction, a classic method for pyrimidine synthesis, has been successfully performed using ball-milling approaches, often without any solvent or catalyst. mdpi.com As mentioned, a mechanochemical grinding method has been specifically developed for the C5-iodination of pyrimidines, demonstrating the applicability of this technique to halogenation reactions. mdpi.com This solvent-free approach significantly reduces waste and simplifies work-up procedures.

Scale-Up Considerations and Process Chemistry

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sound.

For the synthesis of a compound like this compound, several factors must be considered for scale-up:

Reagent Safety and Handling: Reagents like phosphorus oxychloride, used to convert uracils to dichloropyrimidines, are highly corrosive and require specialized handling procedures and equipment on a large scale. jocpr.com

Reaction Control: Exothermic reactions, such as the chlorination of uracil (B121893) or potential mechanochemical steps, require careful thermal management to prevent runaway reactions. This involves using appropriate reactor designs and cooling systems.

Work-up and Purification: Extraction and column chromatography, while standard in the lab, can be cumbersome and expensive on an industrial scale. Process chemists would aim to replace these with crystallization or distillation where possible to simplify product isolation and purification.

Waste Management: The environmental impact and cost of waste disposal are significant. Green chemistry approaches that minimize solvent use and byproducts are highly favored. For example, replacing a solvent-based process with a mechanochemical one could drastically reduce solvent waste. mdpi.com

Patents for related compounds often provide insight into scalable processes. For instance, the synthesis of 5-bromo-2-substituted pyrimidines has been designed for scale-up, emphasizing short synthetic steps and simple post-processing. google.com Similarly, procedures for the large-scale synthesis of key intermediates like 5-bromo-2,4-dichloropyrimidine have been documented, highlighting the industrial relevance of these building blocks. google.com

Reactivity and Derivatization Strategies of 5 Bromo 2 Iodo 4 Methylsulfanyl Pyrimidine

Halogen Reactivity at C-2 and C-5 Positions

The pyrimidine (B1678525) core of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine is adorned with two different halogen atoms: an iodine at the C-2 position and a bromine at the C-5 position. This structural feature is of significant synthetic importance as the carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-5 bromine available for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are pivotal for its elaboration into more complex structures. The greater reactivity of the C-2 iodine atom facilitates selective coupling at this position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. libretexts.orgyoutube.com This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. libretexts.orgyoutube.com

In the context of this compound, the Suzuki-Miyaura coupling can be selectively performed at the more reactive C-2 position. For instance, reaction with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent such as 1,4-dioxane, leads to the formation of 2-aryl-5-bromo-4-methylsulfanyl-pyrimidines in good yields. mdpi.com This selectivity is a key advantage, allowing for the introduction of an aryl group at C-2 while preserving the bromine atom at C-5 for further synthetic manipulations. The reaction generally proceeds under inert atmosphere and at elevated temperatures. mdpi.com The choice of base and solvent can be critical for optimizing the yield and selectivity of the coupling. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Bromo-2-phenyl-4-methylsulfanyl-pyrimidine | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Bromo-2-(4-methoxyphenyl)-4-methylsulfanyl-pyrimidine | Good | mdpi.com |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Bromo-2-(3-chlorophenyl)-4-methylsulfanyl-pyrimidine | Moderate | mdpi.com |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions. wikipedia.org

For dihalogenated pyrimidines like this compound, the Sonogashira coupling can be selectively carried out at the more reactive C-2 iodo position. This allows for the introduction of an alkynyl substituent at this position while leaving the bromo group at C-5 untouched for subsequent functionalization. The reaction conditions typically involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) salt like CuI, with an amine base such as triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This selective functionalization is a key step in the synthesis of various substituted pyrimidine derivatives. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | 60 °C | nih.gov |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | Room Temp. | wikipedia.org |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin compound). wikipedia.orglibretexts.org This reaction is known for its versatility, as a wide variety of organic groups can be transferred from the organotin reagent. organic-chemistry.org Organostannanes are stable to air and moisture, and many are commercially available or can be readily synthesized. libretexts.org A significant drawback, however, is the toxicity of the tin compounds. organic-chemistry.org

In the case of this compound, the differential reactivity of the C-I and C-Br bonds can be exploited in Stille couplings. The more labile C-I bond at the 2-position would be expected to react preferentially with an organostannane in the presence of a palladium catalyst, allowing for selective functionalization at this site. This strategy enables the introduction of a variety of substituents, including alkyl, vinyl, and aryl groups, at the C-2 position.

Table 3: General Parameters for Stille Coupling

| Organostannane | Catalyst | Ligand | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | PPh₃ | THF or Toluene | 50-100 °C | wikipedia.orglibretexts.org |

| Aryl-SnBu₃ | Pd₂(dba)₃ | AsPh₃ | Dioxane | 100 °C | wikipedia.orglibretexts.org |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.com It is a powerful tool for the arylation or vinylation of olefins. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. masterorganicchemistry.com

For this compound, the Heck reaction can be employed to introduce alkenyl substituents. Given the higher reactivity of the carbon-iodine bond, the reaction is expected to occur selectively at the C-2 position under appropriate conditions. This would involve reacting the dihalopyrimidine with an olefin in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can influence the efficiency and regioselectivity of the coupling.

Table 4: Typical Reagents for Heck Coupling

| Olefin | Catalyst | Base | Ligand | Solvent | Reference |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | NEt₃ | P(o-tol)₃ | DMF | masterorganicchemistry.com |

| Acrylate Esters | PdCl₂ | K₂CO₃ | PPh₃ | Acetonitrile (B52724) | mdpi.com |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc reagent. orgsyn.org This reaction is known for its high yields, mild reaction conditions, and good functional group tolerance. orgsyn.org Organozinc reagents can be prepared from the corresponding organohalides or through transmetalation from other organometallic compounds. orgsyn.org

The differential reactivity of the halogens in this compound allows for selective Negishi coupling at the C-2 position. The more reactive carbon-iodine bond will preferentially react with an organozinc reagent in the presence of a palladium catalyst. orgsyn.org This enables the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C-2 position, while leaving the C-5 bromine available for further transformations. This selectivity is a key advantage in the synthesis of complex pyrimidine derivatives. orgsyn.orgnih.gov

Table 5: General Conditions for Negishi Coupling

| Organozinc Reagent | Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|---|

| Aryl-ZnCl | Pd(PPh₃)₄ | PPh₃ | THF | orgsyn.org |

| Alkyl-ZnBr | NiCl₂(dppe) | dppe | THF/NMP | nih.gov |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of this compound. nih.gov The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two halogen atoms, facilitates attack by nucleophiles. These reactions are commonplace on pyridine (B92270) and pyrimidine heterocycles. nih.gov

In dihalogenated pyrimidines, the position of nucleophilic attack is highly dependent on the nature of the halogens and the electronic environment of the ring carbons. For SNAr reactions, the C2 and C4 positions of the pyrimidine ring are generally the most activated towards nucleophilic attack. In the case of this compound, the substitution pattern is influenced by several factors.

The reactivity of halogens in SNAr reactions on heteroaromatic rings typically follows the order F > Cl > Br > I. However, the inherent activation of the ring positions by the nitrogen atoms is crucial. In pyrimidines, the C2, C4, and C6 positions are electron-deficient and thus more susceptible to nucleophilic attack. For 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.com In the analogous compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions occur regioselectively at the C4 position, displacing the fluoride. researchgate.net

For this compound, the iodine at the C2 position is the most likely site for nucleophilic aromatic substitution. This is due to the greater polarizability and better leaving group ability of iodine compared to bromine, despite the general reactivity trend of halogens. The C4 position is occupied by the methylsulfanyl group, which is less readily displaced than a halogen in a typical SNAr reaction. The bromine at C5 is significantly less reactive towards SNAr due to its position not being activated by the ring nitrogens. Therefore, nucleophilic attack preferentially occurs at the C2-iodo position.

The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a key method for introducing nitrogen-containing substituents. These reactions typically proceed via selective displacement of the iodide at the C2 position.

The general reaction scheme involves the nucleophilic attack of the amine on the C2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the iodide leaving group to yield the 2-amino-5-bromo-4-methylsulfanyl-pyrimidine derivative. The reaction conditions often involve heating the pyrimidine substrate with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen iodide formed.

Detailed research findings on specific reactions of this compound with nitrogen nucleophiles were not available in the search results. The following table is a representative example based on the known reactivity of similar dihalopyrimidines. nih.govmdpi.com

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

| Entry | Nitrogen Nucleophile | Product |

| 1 | Ammonia | 2-Amino-5-bromo-4-methylsulfanyl-pyrimidine |

| 2 | Methylamine | 5-Bromo-2-(methylamino)-4-methylsulfanyl-pyrimidine |

| 3 | Piperidine | 5-Bromo-4-methylsulfanyl-2-(piperidin-1-yl)pyrimidine |

This table is illustrative and based on general principles of pyrimidine chemistry, as specific experimental data for this compound was not found.

Reactions with oxygen-centered nucleophiles (e.g., alkoxides, phenoxides) and sulfur-centered nucleophiles (e.g., thiolates) also proceed via selective SNAr at the C2 position, displacing the iodide.

For oxygen nucleophiles, the reaction typically requires a strong base to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile. These reactions lead to the formation of 2-alkoxy- or 2-aryloxy-5-bromo-4-methylsulfanyl-pyrimidine derivatives. Similarly, thiols can be converted to their corresponding thiolates, which then displace the C2-iodide to form 2-thioether-substituted pyrimidines.

Specific experimental data for the reaction of this compound with oxygen and sulfur nucleophiles were not found in the provided search results. The following table represents expected outcomes based on established pyrimidine reactivity. wuxiapptec.comacs.org

Table 2: Representative SNAr Reactions with O- and S-Nucleophiles

| Entry | Nucleophile | Product |

| 1 | Sodium Methoxide | 5-Bromo-2-methoxy-4-methylsulfanyl-pyrimidine |

| 2 | Sodium Phenoxide | 5-Bromo-4-methylsulfanyl-2-phenoxy-pyrimidine |

| 3 | Sodium Thiophenolate | 5-Bromo-4-methylsulfanyl-2-(phenylthio)pyrimidine |

This table is illustrative and based on general principles of pyrimidine chemistry.

Lithium-Halogen Exchange and Subsequent Trapping Reactions

Lithium-halogen exchange is a powerful method for converting aryl halides into organolithium species, which can then be trapped with various electrophiles. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures. harvard.edu The rate of exchange generally follows the trend I > Br > Cl, making the C2-iodo and C5-bromo positions of this compound susceptible to this transformation. wikipedia.org

Given the higher reactivity of the carbon-iodine bond in lithium-halogen exchange, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to selectively form the 2-lithiated pyrimidine intermediate. The bromine at the C5 position would likely remain intact under these conditions. This newly formed organolithium species is a potent nucleophile and can react with a wide range of electrophiles.

Alternatively, a Grignard reagent can be formed. wikipedia.orgbyjus.com This typically involves reacting the organic halide with magnesium metal in an ether solvent like THF. wikipedia.org The iodine at C2 would be the more reactive site for this transformation as well.

Table 3: Potential Products from Lithium-Halogen Exchange and Trapping

| Entry | Electrophile | Resulting Product (after trapping at C2) |

| 1 | Carbon Dioxide (CO₂) | 5-Bromo-4-methylsulfanyl-pyrimidine-2-carboxylic acid |

| 2 | N,N-Dimethylformamide (DMF) | 5-Bromo-4-methylsulfanyl-pyrimidine-2-carbaldehyde |

| 3 | Acetone (B3395972) | 2-(5-Bromo-4-methylsulfanyl-pyrimidin-2-yl)propan-2-ol |

| 4 | Iodine (I₂) | This compound (starting material) |

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at the C4 position offers another site for synthetic modification, primarily through oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the pyrimidine ring. The resulting sulfinyl and sulfonyl groups are strong electron-withdrawing groups and can also act as leaving groups themselves in subsequent nucleophilic substitution reactions.

A common and effective oxidant for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. Using approximately one equivalent of m-CPBA typically yields the sulfoxide, while an excess of the oxidant (two or more equivalents) leads to the formation of the sulfone. organic-chemistry.org Other oxidizing agents like hydrogen peroxide can also be employed, sometimes with a catalyst. organic-chemistry.org

Table 4: Oxidation of the Methylsulfanyl Group

| Entry | Oxidizing Agent (Equivalents) | Product |

| 1 | m-CPBA (~1 equiv.) | 5-Bromo-2-iodo-4-methylsulfinyl-pyrimidine |

| 2 | m-CPBA (>2 equiv.) | 5-Bromo-2-iodo-4-methylsulfonyl-pyrimidine |

| 3 | H₂O₂ / Tantalum carbide | 5-Bromo-2-iodo-4-methylsulfinyl-pyrimidine organic-chemistry.org |

| 4 | H₂O₂ / Niobium carbide | 5-Bromo-2-iodo-4-methylsulfonyl-pyrimidine organic-chemistry.org |

The conversion to the sulfone, in particular, renders the C4 position highly activated for a second SNAr reaction, allowing for the displacement of the methylsulfonyl group by a variety of nucleophiles. This provides a strategic route to tetra-substituted pyrimidines. wuxiapptec.com

Desulfurization Reactions

The methylsulfanyl (-SCH₃) group at the C4 position can be removed through desulfurization reactions, typically yielding the corresponding C-H bond. A common and effective method for this transformation is reductive desulfurization using Raney Nickel. researchgate.netorganicreactions.org This process involves the hydrogenolysis of the carbon-sulfur bond. researchgate.net

The reaction generally proceeds by treating the substrate with an active form of Raney Nickel, which is saturated with hydrogen, in a suitable solvent like ethanol. researchgate.netorganicreactions.org Heating the mixture facilitates the cleavage of the C-S bond and its replacement with a hydrogen atom from the catalyst's surface. This reaction is a powerful tool for removing sulfur-containing functional groups in organic synthesis. organicreactions.org

Table 1: General Conditions for Raney Nickel Desulfurization

| Reagent | Solvent | Conditions | Product |

|---|

This table represents a generalized protocol based on known desulfurization reactions of similar compounds. researchgate.netorganicreactions.org

Nucleophilic Exchange Reactions (e.g., with Amines or Alcohols)

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The positions C2, C4, and C6 are particularly activated for such attacks. In this compound, the C4 position, bearing the methylsulfanyl group, is a prime site for nucleophilic displacement. While the methylsulfanyl group itself can be a leaving group, its reactivity is significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group, in particular, is an excellent leaving group. acs.org

Displacement of the methylsulfonyl group can be readily achieved with a variety of nucleophiles, including amines and alkoxides (from alcohols). For instance, reacting the oxidized substrate with primary or secondary amines would lead to the formation of 4-aminopyrimidine (B60600) derivatives. Similarly, treatment with sodium alkoxides in the corresponding alcohol would yield 4-alkoxypyrimidines. Generally, in pyrimidine systems with leaving groups at C2 and C4, nucleophilic attack preferentially occurs at the C4 position. nih.govstackexchange.com

Table 2: Representative Nucleophilic Exchange Reactions (Post-Oxidation)

| Starting Material | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| 5-Bromo-2-iodo-4-methylsulfonyl-pyrimidine | Primary/Secondary Amine (R₂NH) | Organic solvent, Heat | 4-Amino-5-bromo-2-iodopyrimidines |

This table is based on established reactivity patterns for 2- and 4-substituted pyrimidines. acs.orgnih.gov

Reactivity of the Pyrimidine Ring System

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally very difficult. The two ring nitrogen atoms are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is further intensified in this compound by the additional inductive electron-withdrawing effects of the bromine and iodine atoms.

While activating, electron-donating groups can facilitate EAS on pyrimidine rings, the substituents present on this particular molecule are all deactivating. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for many aromatic systems, are not typically feasible for this compound under standard conditions. masterorganicchemistry.combyjus.com Any attempt to force such a reaction would likely require harsh conditions and would probably lead to decomposition or reaction at the nitrogen atoms (e.g., protonation or N-alkylation) rather than at a ring carbon. Therefore, electrophilic aromatic substitution is not considered a viable synthetic strategy for this molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the pyrimidine ring allows it to participate in inverse-electron-demand Diels-Alder reactions. acsgcipr.orgmdpi.com In this type of cycloaddition, the electron-poor heterocycle (the diene) reacts with an electron-rich dienophile, such as an enamine or an ynamine. acsgcipr.org

For a substituted pyrimidine like this compound, a potential Diels-Alder reaction would involve the C5-C6 double bond acting as part of the diene system. The reaction would proceed with a suitable electron-rich alkene or alkyne, leading to a bicyclic intermediate. This intermediate would then typically undergo a retro-Diels-Alder reaction, extruding a stable molecule (e.g., HCN or a related fragment) to form a new, substituted aromatic ring, often a pyridine. acsgcipr.org While the general principle is established, specific studies on the cycloaddition reactivity of this compound are not widely documented. The reaction's feasibility and outcome would be influenced by the steric and electronic effects of the bromo, iodo, and methylsulfanyl substituents.

Selective Transformations and Multi-Functionalization Pathways

The presence of three different functional groups with distinct reactivities makes this compound an excellent substrate for selective, stepwise modifications. The key to its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org

The C-I bond at the C2 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the C5 position. rsc.orgrsc.org This reactivity difference allows for selective functionalization at the C2 position while leaving the C5-bromo and C4-methylsulfanyl groups intact. For example, a Suzuki coupling with an arylboronic acid can be performed selectively at the C2 position. rsc.org

Following the initial reaction at C2, the bromo group at C5 can then be targeted in a subsequent, typically more forcing, cross-coupling reaction. This sequential approach allows for the controlled introduction of two different substituents at the C2 and C5 positions. The methylsulfanyl group at C4 is generally stable under these conditions and can be retained or modified in a later step, for example, through the oxidation and nucleophilic substitution pathway described previously. This multi-functionalization pathway provides a powerful strategy for the synthesis of complex, highly substituted pyrimidines. rsc.orgrsc.org

Table 3: Example of a Selective Multi-Functionalization Pathway

| Step | Reaction Type | Reagents | Intermediate/Product | Selective Site |

|---|---|---|---|---|

| 1 | Suzuki Coupling | R¹-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Bromo-2-aryl-4-methylsulfanyl-pyrimidine | C2-Iodo |

| 2 | Suzuki Coupling | R²-B(OH)₂, Pd catalyst, Base (harsher conditions) | 2,5-Diaryl-4-methylsulfanyl-pyrimidine | C5-Bromo |

| 3 | Oxidation | m-CPBA or Oxone | 2,5-Diaryl-4-methylsulfonyl-pyrimidine | C4-SMe |

This table illustrates a potential synthetic route based on the known selective reactivity of 5-bromo-2-iodopyrimidine (B48921) and related structures. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms, their connectivity, and spatial relationships within a molecule. For 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple for this compound, providing key diagnostic signals. The pyrimidine (B1678525) ring contains a single proton, which would appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift would be influenced by the surrounding electron-withdrawing bromine and iodine atoms and the sulfur-linked methyl group. The methylsulfanyl (S-CH₃) group would also produce a distinct singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated: one for the methyl carbon and four for the pyrimidine ring carbons. The chemical shifts of the ring carbons are highly dependent on the attached substituents. The carbon bearing the iodine (C2) would be significantly shifted downfield, as would the carbon attached to the bromine (C5). The carbon of the methyl group (S-CH₃) will appear at a characteristic upfield chemical shift.

While no direct experimental NMR data for this compound is publicly available in the searched literature, data from analogous compounds can be used to predict the expected chemical shifts. For instance, the related compound 5-Bromo-2-(methylthio)pyrimidine (B88330) shows a methyl proton signal and a pyrimidine proton signal. sigmaaldrich.com Another similar structure, 5-Bromo-2-iodopyrimidine (B48921), also provides reference points for the influence of bromo and iodo substituents on the pyrimidine ring. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification Based on Analogous Structures |

| Pyrimidine-H | ~8.5 - 8.8 | - | The lone proton on the pyrimidine ring is expected to be significantly deshielded by the adjacent electronegative nitrogen atoms and halogen substituents. |

| S-CH₃ | ~2.5 - 2.7 | ~14 - 16 | The methyl protons attached to the sulfur atom typically appear in this region. The carbon signal is characteristic for a methylsulfanyl group. |

| C-Br | - | ~110 - 120 | The carbon atom bonded to bromine is expected to be in this range, influenced by both the bromine and adjacent ring atoms. |

| C-I | - | ~90 - 100 | The carbon bearing the iodine atom is anticipated to have a chemical shift in this lower field region due to the heavy atom effect of iodine. |

| C-S | - | ~170 - 175 | The carbon atom attached to the methylsulfanyl group is typically found at a significant downfield shift. |

| C-(H) | - | ~155 - 160 | The carbon atom bonded to the single ring proton is expected to be downfield due to the influence of the adjacent nitrogen and brominated carbon. |

To definitively assign all signals and confirm the substitution pattern, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule for proton-proton correlations, as there is only one type of proton on the pyrimidine ring and another on the methyl group, which are not expected to couple. However, it would confirm the absence of proton-proton coupling for the ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the pyrimidine proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlation from the methyl protons (S-CH₃) to the carbon atom C4 (the carbon bearing the methylsulfanyl group).

Correlations from the pyrimidine proton to the adjacent carbons (C4 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A key expected NOE would be between the methyl protons and the pyrimidine proton, which would help to confirm the geometry of the molecule and the relative positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

HRMS is essential for determining the precise elemental composition of this compound. The presence of bromine and iodine, with their characteristic isotopic patterns (Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br; Iodine is monoisotopic: ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₅H₄BrIN₂S).

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) | Key Isotopic Peaks |

| [M]⁺ | C₅H₄BrIN₂S | 345.8456 | [M]⁺, [M+2]⁺ |

| [M+H]⁺ | C₅H₅BrIN₂S | 346.8534 | [M+H]⁺, [M+H+2]⁺ |

| [M+Na]⁺ | C₅H₄BrIN₂SNa | 368.8353 | [M+Na]⁺, [M+Na+2]⁺ |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide a retention time characteristic of the compound, and the mass spectrum of the eluting peak would confirm its identity. It would also be effective in identifying any volatile impurities from the synthesis process. While direct GC-MS data for the target compound is not available, predicted spectra for related pyrimidines can serve as a guide. hmdb.ca

LC-MS is another powerful hyphenated technique that is well-suited for the analysis of non-volatile and thermally labile compounds. The compound would first be separated from non-volatile impurities via liquid chromatography, and the eluent would then be introduced into the mass spectrometer. LC-MS is highly effective for purity determination and for the analysis of derivatives of this compound that may be synthesized in subsequent reactions. The mass detector would confirm the molecular weight of the parent compound and any related substances. For instance, in the synthesis of a related compound, 5-bromo-2-methylmercaptopyrimidine, mass spectrometry was used to confirm a molecular ion peak of 205.1 ([M+H]⁺), demonstrating the utility of this technique. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds within a molecule are not rigid; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint".

For this compound, the IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of its key structural components: the pyrimidine ring, the methylsulfanyl group, and the carbon-halogen bonds. The functional group region of the spectrum (typically 4000-1500 cm⁻¹) provides information on specific bond types, while the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the entire molecule's structure.

The pyrimidine core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring appear in the 1600-1400 cm⁻¹ region. The methyl group (-CH₃) of the methylsulfanyl substituent will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹.

The presence of the heavy halogen atoms (bromine and iodine) and the sulfur atom is confirmed by absorptions in the lower frequency region of the spectrum. The C-S stretching vibration is typically found in the 800-600 cm⁻¹ range. The C-Br and C-I stretching vibrations are expected at even lower wavenumbers, generally below 600 cm⁻¹, due to the high mass of the halogen atoms.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (pyrimidine) | Stretch | ~3100–3000 |

| C=N / C=C (pyrimidine ring) | Stretch | ~1600–1400 |

| Aliphatic C-H (methyl group) | Stretch | < 3000 |

| Aliphatic C-H (methyl group) | Bend (Asymmetric) | ~1465 |

| Aliphatic C-H (methyl group) | Bend (Symmetric) | ~1378 |

| C-S (sulfanyl) | Stretch | ~800-600 |

| C-Br (bromo) | Stretch | < 600 |

| C-I (iodo) | Stretch | < 550 |

This interactive table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal of the compound. For a substance like this compound, a common method for crystal growth is the slow evaporation of a saturated solution. This involves dissolving the compound in a suitable organic solvent or solvent mixture and allowing the solvent to evaporate over several days or weeks. The slow process encourages the molecules to arrange themselves into a well-ordered crystal lattice.

Once potential crystals are formed, their quality is assessed. This is typically done using optical microscopy to check for a uniform shape, clear facets, and the absence of cracks or other defects. Promising candidates are then mounted and subjected to a preliminary X-ray diffraction screening to confirm they are single crystals and to evaluate their diffraction quality.

After a suitable crystal is identified and diffraction data are collected, the data are processed to solve the crystal structure. This computational process yields a model of the electron density within the crystal's unit cell, from which the positions of individual atoms can be determined.

The resulting structure for this compound would reveal precise measurements of all bond lengths and angles. A key aspect of the analysis for this molecule would be the investigation of intermolecular interactions that stabilize the crystal packing. Given the presence of electron-rich nitrogen atoms in the pyrimidine ring and the electrophilic character of the covalently bonded bromine and iodine atoms, the formation of halogen bonds is highly probable. researchgate.net

A halogen bond is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen or oxygen atom. youtube.com In the crystal lattice of this compound, interactions such as C-I···N and C-Br···N between adjacent molecules are expected to be significant packing forces. nih.govresearchgate.net The iodine atom, being more polarizable, typically forms stronger halogen bonds than bromine. researchgate.net Other potential interactions include C-H···N hydrogen bonds and π–π stacking between the pyrimidine rings. nih.gov

| Parameter | Example Data for a Substituted Pyrimidine nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9923 |

| b (Å) | 10.2887 |

| c (Å) | 10.7578 |

| α (°) | 77.419 |

| β (°) | 83.381 |

| γ (°) | 89.209 |

| Volume (ų) | 750.27 |

| Z (molecules/cell) | 2 |

This interactive table presents typical crystallographic data for a related substituted pyrimidine derivative, illustrating the type of information obtained from an X-ray structure analysis. nih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, this technique provides insight into the electronic structure of the π-system.

The pyrimidine ring contains both π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. Consequently, its UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions are typically high in intensity and occur at shorter wavelengths, while the n → π* transitions are lower in intensity and appear at longer wavelengths.

The substituents on the pyrimidine ring—bromo, iodo, and methylsulfanyl—act as auxochromes, which modify the absorption characteristics of the parent chromophore. Both the halogens and the sulfur atom possess lone pairs of electrons that can interact with the π-system of the ring, influencing the energy of the molecular orbitals. Halogenation of pyrimidines is known to cause shifts in the absorption bands. rsc.orgresearchgate.netau.dk This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyrimidine. The presence of multiple, diverse substituents on the ring system would likely result in a complex spectrum with several absorption maxima.

| Transition Type | Chromophore/Electrons Involved | Expected Wavelength Region |

| π → π | Pyrimidine ring C=C and C=N π-system | ~200-280 nm |

| n → π | Non-bonding electrons on N and S atoms | > 270 nm |

This interactive table outlines the primary electronic transitions expected for this compound in UV-Vis spectroscopy.

Theoretical and Computational Investigations of this compound

Detailed computational analysis of the molecular structure and reactivity of this compound provides significant insights into its chemical behavior. These theoretical studies are crucial for understanding its electronic properties and potential for chemical transformations.

Theoretical and Computational Investigations of 5 Bromo 2 Iodo 4 Methylsulfanyl Pyrimidine

Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of molecules like 5-bromo-2-iodo-4-methylsulfanyl-pyrimidine. These methods allow for the detailed exploration of its electronic structure, reactivity, and dynamic behavior, complementing experimental findings.

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These calculations provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net

For similar pyrimidine systems, the HOMO is often localized on the pyrimidine ring and the substituent atoms, while the LUMO is also centered on the ring structure. researchgate.net This distribution of frontier orbitals is key to predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap can also explain the charge transfer interactions that occur within the molecule. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Pyrimidine Derivative

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Note: Data is representative of typical DFT calculations on similar pyrimidine structures and not specific to this compound due to a lack of available literature.

Reactivity descriptors derived from quantum chemical calculations help in identifying the most reactive sites within a molecule. Electrostatic potential (ESP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui functions and local reactivity indices provide a more quantitative measure of reactivity at specific atomic sites. These descriptors help in understanding the regioselectivity of chemical reactions, which is particularly important for a multi-substituted pyrimidine like this compound.

Computational methods can be used to predict the most stable conformation of the methylsulfanyl group relative to the pyrimidine ring. By calculating the energies of different rotational isomers, the global minimum energy structure can be identified. Additionally, for related hydroxy-pyrimidines, computational studies can predict the relative stabilities of different tautomeric forms (e.g., keto-enol tautomerism), which is crucial for understanding their chemical behavior in different environments.

While specific molecular dynamics (MD) simulations for this compound are not available in the literature, this computational technique is invaluable for studying the dynamic behavior of molecules in solution. MD simulations can provide insights into solute-solvent interactions, the conformational flexibility of the molecule over time, and the formation of intermolecular interactions such as hydrogen bonds in relevant solvents.

Computational chemistry plays a vital role in elucidating reaction mechanisms. For instance, in the study of related compounds, DFT calculations have been used to investigate the mechanism of substitution reactions. researchgate.net These studies can map out the entire reaction pathway, including the structures of transition states and intermediates, and calculate the activation energies for each step. researchgate.net This information is critical for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions. For a molecule with multiple reactive sites like this compound, computational studies could predict the most likely pathway for nucleophilic substitution or cross-coupling reactions.

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. By developing a QSPR model based on a dataset of related pyrimidine compounds, it would be possible to predict various properties of this compound, such as its boiling point, solubility, or retention time in chromatography. These models rely on molecular descriptors calculated from the compound's structure, which can range from simple constitutional indices to complex quantum chemical parameters.

Synthetic Applications and Utility of 5 Bromo 2 Iodo 4 Methylsulfanyl Pyrimidine

Role as a Versatile Synthetic Intermediate

The trifunctional nature of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine makes it an exemplary synthetic intermediate, offering multiple avenues for sequential and site-selective modifications. The presence of both a bromine and an iodine atom is particularly advantageous, as the greater reactivity of the C-I bond in comparison to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for stepwise functionalization.

The pyrimidine (B1678525) scaffold is a core component of numerous biologically active molecules and functional materials. nih.govresearchgate.netgrowingscience.com this compound serves as an excellent precursor for the synthesis of a variety of complex pyrimidine-based heterocycles. The sequential substitution of the iodo and bromo groups via cross-coupling reactions like the Suzuki-Miyaura coupling provides a straightforward route to disubstituted pyrimidines. wikipedia.orglibretexts.orgmdpi.com For instance, the iodo group can be selectively coupled with an aryl or heteroaryl boronic acid, followed by a second coupling at the bromo position with a different boronic acid, leading to the formation of unsymmetrically substituted pyrimidines.

Furthermore, the methylsulfanyl group can be manipulated to introduce additional diversity. It can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group for nucleophilic substitution, enabling the introduction of a wide range of substituents, including amines, alkoxides, and other nucleophiles. This multi-faceted reactivity allows for the construction of intricate heterocyclic systems, including fused pyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.gov

The ability to selectively address each of the three functional groups makes this compound an ideal building block for the creation of poly-functionalized scaffolds. This is particularly valuable in the development of chemical libraries for drug discovery and materials science. The stepwise introduction of different functionalities allows for the systematic exploration of chemical space and the optimization of molecular properties.

The general strategy for utilizing such building blocks involves a series of orthogonal reactions. For example, a typical reaction sequence could involve a Suzuki coupling at the 2-position (iodine), followed by a Sonogashira or Stille coupling at the 5-position (bromine), and finally, modification of the 4-methylsulfanyl group. This approach provides access to a vast array of derivatives from a single, readily accessible starting material. While specific examples for this compound are not detailed in the available literature, the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines via C-C coupling reactions has been reported, demonstrating the feasibility of such transformations on related pyrimidine systems. tandfonline.com

Applications in Materials Chemistry

While specific applications of this compound in materials chemistry are not yet documented, its structural features suggest potential utility in the synthesis of novel organic materials.

Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive π-conjugation through substitution at the halogenated positions, makes it an attractive core for the design of new organic semiconductors. This compound could serve as a key building block for the synthesis of such materials. For instance, polymerization through sequential cross-coupling reactions could lead to the formation of novel conductive polymers with tailored electronic properties. The introduction of various aromatic and heteroaromatic substituents would allow for fine-tuning of the band gap and charge transport characteristics of the resulting materials.

Although no direct evidence links this compound to the synthesis of dyes and pigments, the general class of pyrimidine-based compounds has been explored for such applications. The extensive conjugation that can be achieved through derivatization of the pyrimidine core can lead to compounds that absorb light in the visible region of the electromagnetic spectrum. By carefully selecting the substituents introduced via cross-coupling reactions, it is conceivable that novel chromophores with desirable coloristic properties could be synthesized from this versatile precursor.

Development of Novel Reagents or Catalysts from Derivatives

There is currently no information available in the scientific literature regarding the development of novel reagents or catalysts derived from this compound. However, the inherent reactivity of this compound suggests that its derivatives could potentially be explored as ligands for metal catalysts or as organocatalysts in their own right. The presence of multiple heteroatoms (nitrogen and sulfur) provides potential coordination sites for metal ions, which could be exploited in the design of new catalytic systems.

Conclusion and Future Research Directions

Summary of Current Research Status and Compound Potential

Currently, there is a notable lack of specific published research focusing exclusively on 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine . However, the body of literature on related di- and tri-substituted pyrimidines provides a strong foundation for understanding its potential. Research on compounds like 5-bromo-2-iodopyrimidine (B48921) has demonstrated the utility of dihalogenated pyrimidines as versatile intermediates in palladium-catalyzed cross-coupling reactions. researchtrend.net Similarly, the synthesis and reactivity of 5-bromo-2-(methylthio)pyrimidine (B88330) are established, highlighting the methylsulfanyl group as a stable and electronically significant substituent that can be further modified, for instance, through oxidation. researchgate.net

The potential of This compound lies in the distinct reactivity of its three functional groups. The iodine, bromine, and methylsulfanyl moieties each offer unique handles for sequential and selective chemical transformations. This trisubstituted pattern allows for the creation of complex, three-dimensional molecules from a single, versatile starting material. Pyrimidine (B1678525) derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making this scaffold highly valuable for drug discovery programs. tandfonline.comresearchtrend.net

Unexplored Reactivity and Selective Functionalization Pathways

A significant area for future research is the systematic exploration of the chemoselective functionalization of This compound . The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is well-established in palladium-catalyzed cross-coupling reactions, with the C-I bond being significantly more reactive. researchgate.netnih.gov This reactivity difference should allow for selective Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination reactions at the C-2 position, leaving the C-5 bromine available for a subsequent, different coupling reaction under more forcing conditions.

The methylsulfanyl group at C-4 introduces another layer of complexity and opportunity. While generally stable under many cross-coupling conditions, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone. researchgate.net This transformation would significantly alter the electronic properties of the pyrimidine ring and could potentially be used as a handle for nucleophilic aromatic substitution (SNAr) reactions, displacing the oxidized sulfur moiety.

A key research goal would be to develop a comprehensive reaction map, detailing the optimal conditions for selectively addressing each of the three functional sites. This would involve screening a variety of catalysts, ligands, bases, and solvents to achieve high selectivity for each transformation, thereby unlocking the full synthetic potential of this versatile building block.

Table 1: Potential Selective Reactions on this compound

| Position | Halogen/Group | Potential Reaction Type | Reactivity |

| C-2 | Iodine | Suzuki, Sonogashira, Stille, Buchwald-Hartwig | High |

| C-5 | Bromine | Suzuki, Sonogashira, Stille, Buchwald-Hartwig | Moderate (requires harsher conditions than C-I) |

| C-4 | Methylsulfanyl | Oxidation (to sulfoxide/sulfone), then SNAr | Low (initially), Activated upon oxidation |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

The complexity of polysubstituted heterocycles often necessitates multi-step synthetic sequences, which can be time-consuming and resource-intensive. Flow chemistry and automated synthesis platforms offer a powerful solution for accelerating the exploration of chemical space around the This compound core. researchgate.netdurham.ac.uk

Future research should focus on translating the selective functionalization pathways developed in batch synthesis to continuous-flow systems. springerprofessional.de Automated flow platforms would enable the rapid optimization of reaction conditions and the generation of large libraries of derivatives by systematically varying the coupling partners at each of the three reactive sites. syrris.com For instance, a flow reactor could be set up to perform a selective Sonogashira coupling at the C-2 iodo position with a library of terminal alkynes. The output could then be directed to a second flow module for a Suzuki coupling at the C-5 bromo position with a library of boronic acids. This approach would dramatically accelerate the synthesis-purification-analysis cycle, enabling high-throughput screening for biological activity. durham.ac.uk

The integration of in-line analytical techniques, such as HPLC and mass spectrometry, would provide real-time data for reaction monitoring and quality control, further enhancing the efficiency of library production. durham.ac.uk

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides indispensable tools for predicting the reactivity and properties of novel compounds, thereby guiding synthetic efforts and reducing experimental trial and error. For This compound , advanced computational methods can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict the relative activation barriers for reactions at the iodo, bromo, and methylsulfanyl positions. acs.orgnih.gov Such studies can help rationalize the observed chemoselectivity and predict the influence of different catalysts and ligands on reaction outcomes. ijcce.ac.ir Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO-LUMO) to understand the compound's electronic properties and potential for participating in various chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms represent another promising frontier. mdpi.comscirp.orgrjptonline.org By generating a library of virtual derivatives of This compound and calculating a range of molecular descriptors, it may be possible to build predictive models for biological activity or specific physicochemical properties. optibrium.comnih.gov As experimental data becomes available from high-throughput synthesis and screening, these models can be trained and refined to predict the most promising candidates for further development, creating a powerful feedback loop between computational prediction and experimental validation. capes.gov.br

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.